HIV-1 Cytoprotection: Phenoxan vs. Phenalamide A1 and Thiangazole in MT-4 Cells
Phenoxan provides a specific level of protection against HIV-1-induced cytopathic effects in MT-4 cells. Its minimum active concentration is 6.6 nM, which is 6.5-fold less potent than phenalamide A1 (1.02 nM) but over 1,400-fold more potent than thiangazole (4.7 pM) [1]. This places Phenoxan as a moderately potent cytoprotective agent in this class, offering a distinct activity window for research where extreme potency is not required or where specific cellular response profiles are under investigation. The corresponding cytotoxic concentrations (CC50) for the same cell line were 6.6 µM for Phenoxan, 102 µM for phenalamide A1, and 4.7 µM for thiangazole, highlighting a wide therapeutic window for Phenoxan and phenalamide A1, but a narrow one for thiangazole [1].
| Evidence Dimension | Minimum active concentration for HIV-1 cytoprotection in MT-4 cells |
|---|---|
| Target Compound Data | 6.6 nM |
| Comparator Or Baseline | Phenalamide A1: 1.02 nM; Thiangazole: 4.7 pM |
| Quantified Difference | Phenoxan is 6.5-fold less potent than phenalamide A1 and over 1,400-fold less potent than thiangazole. |
| Conditions | HIV-1 (strain HTLV-IIIB) infection of MT-4 cells; assessed by MTT assay for cell viability. |
Why This Matters
This establishes Phenoxan's potency tier for HIV-1 cell culture assays, allowing researchers to select it over more potent but potentially more cytotoxic or off-target prone analogs.
- [1] Jurkiewicz, E., Jansen, R., Kunze, B., Trowitzsch-Kienast, W., Forche, E., Reichenbach, H., Höfle, G., & Hunsmann, G. (1992). Three New Potent HIV-1 Inhibitors from Myxobacteria. Antiviral Chemistry and Chemotherapy, 3(4), 189-193. View Source
